molecular formula C11H14N2O2 B13506728 methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate

methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate

Cat. No.: B13506728
M. Wt: 206.24 g/mol
InChI Key: WZKMRKPTORMELL-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-diamine with an ester, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is similar to that of other benzodiazepines, which are known to modulate the activity of neurotransmitters and produce sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used in the treatment of seizure disorders and panic attacks.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate is unique due to its specific structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-2-3-10-9(6-8)7-12-4-5-13-10/h2-3,6,12-13H,4-5,7H2,1H3

InChI Key

WZKMRKPTORMELL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCNC2

Origin of Product

United States

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